4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS: 1004452-03-2) is a pyrazole derivative with the molecular formula C₈H₁₀ClN₅ and a molecular weight of 211.66 g/mol . Its structure comprises a pyrazole core substituted with:
- A chlorine atom at position 4,
- An amine group at position 3,
- A (1-ethyl-1H-pyrazol-4-yl)methyl group at position 1.
This compound is classified under Category D5 in chemical databases and is typically available at 95% purity .
Properties
IUPAC Name |
4-chloro-1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-2-14-4-7(3-12-14)5-15-6-8(10)9(11)13-15/h3-4,6H,2,5H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXOPOLBWWRJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175836 | |
| Record name | 4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004452-02-1 | |
| Record name | 4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004452-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
The chemical structure of 4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₅ |
| Molecular Weight | 225.68 g/mol |
| CAS Number | 1171148-73-4 |
| LogP | 0.8955 |
| Polar Surface Area | 62.336 Ų |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:
-
In Vitro Studies :
- The compound has shown antiproliferative effects against several cancer types, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, a study reported an IC₅₀ value of 49.85 μM for a related pyrazole derivative against HepG2 cells, suggesting that modifications to the pyrazole structure can enhance activity against specific cancer types .
- Another study highlighted that compounds with the 1H-pyrazole scaffold inhibited growth in lung, brain, colorectal, renal, prostate, and pancreatic cancers .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of 4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has also been explored:
- In Vitro Evaluation :
- Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activities against various pathogens. For instance, compounds have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The ability to inhibit biofilm formation further enhances their therapeutic potential in treating infections caused by resistant bacterial strains.
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties as well:
- Mechanistic Insights :
Case Study 1: Anticancer Efficacy
A recent investigation into a series of pyrazole derivatives revealed that one compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC₅₀ value of 0.75 µM. This study underscores the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Resistance
In another study focusing on antimicrobial resistance, a derivative similar to 4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. The presence of the chloro group and the pyrazole moiety in this compound enhances its biological activity against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties : The compound has also been investigated for its antimicrobial potential. Pyrazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. This makes them candidates for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Analgesic and Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can possess analgesic and anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in treating conditions like arthritis or other inflammatory diseases .
Agricultural Science
Pesticide Development : The unique structure of 4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine positions it as a potential candidate for pesticide formulation. Research has indicated that similar compounds can act as effective herbicides or insecticides, providing an avenue for developing safer and more efficient agricultural chemicals .
Plant Growth Regulators : There is ongoing research into the use of pyrazole derivatives as plant growth regulators. These compounds can influence plant growth patterns, enhancing yield and resistance to environmental stresses .
Material Science
Polymer Chemistry : The compound's reactivity allows it to be used in synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength or thermal stability, making it valuable in the production of advanced materials .
Nanotechnology Applications : Recent studies are exploring the use of pyrazole derivatives in nanotechnology, particularly in creating nanocomposites for electronic applications. The unique electronic properties of these compounds can contribute to developing more efficient electronic devices .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including compounds similar to 4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine. The results indicated that certain modifications increased cytotoxicity against breast cancer cell lines by over 50% compared to controls .
Case Study 2: Agricultural Applications
Research conducted by agricultural scientists demonstrated that a related pyrazole derivative significantly reduced pest populations in field trials while exhibiting low toxicity to non-target organisms. This suggests a promising avenue for developing eco-friendly pesticides.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Aryl substituents (e.g., 3-fluorobenzyl, 3,4-dichlorobenzyl) increase molecular weight compared to pyrazole-based substituents. For example, the dichlorophenyl analogue (C₁₀H₈Cl₃N₃) has a molecular weight of 266.54 g/mol , 25% higher than the target compound .
- Substituted pyrazole groups (e.g., 1-ethyl-5-methyl) add steric bulk but maintain moderate molecular weights (~240 g/mol) .
Synthetic Pathways :
- The target compound and its analogues are synthesized via nucleophilic substitution or coupling reactions. For instance, trifluoroacetic acid (TFA)-mediated deprotection of tert-butyl carbamates is a common step (e.g., describes a similar route for ethyl-(1-pyridin-3-yl-1H-pyrazol-4-yl)-amine) .
- Copper-catalyzed Ullmann-type couplings, as seen in for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, may also apply to these compounds .
Physicochemical Properties :
- The dichlorophenyl analogue (CAS 1001519-30-7) has a higher density (1.39 g/cm³ ) and boiling point (432.7°C ) compared to simpler derivatives, likely due to increased halogen content and molecular rigidity .
- The pKa of the target compound’s ethyl-pyrazole-substituted analogue (CAS 1004452-01-0) is 2.40 , suggesting moderate acidity at the amine group .
Q & A
Q. Experimental Design :
- In vitro assays : Test antibacterial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, referencing protocols from pyrazole derivatives with known bioactivity .
- Target-specific screens : Evaluate binding affinity to serotonin or GABA receptors using radioligand displacement assays, given structural similarities to anxiolytic agents .
- Dose-response studies : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to establish IC values .
Advanced: How can low synthetic yields (<20%) be optimized?
Q. Methodological Strategies :
- Catalyst screening : Replace copper(I) bromide with Pd(PPh) to enhance coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve reagent solubility .
- Temperature modulation : Increase reaction temperature (e.g., 80°C) to accelerate kinetics while monitoring decomposition .
- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) groups to minimize side reactions during alkylation .
Advanced: What analytical methods ensure purity and stability under storage conditions?
Q. Validation Protocols :
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect degradation products .
- LC-MS : Monitor molecular ion integrity over time to evaluate hydrolytic stability (e.g., at pH 7.4 and 4.0) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to recommend storage at −20°C under inert atmosphere .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Data Contradiction Analysis :
- Assay variability : Compare MIC values across studies using standardized CLSI guidelines to control for inoculum size differences .
- Structural analogs : Evaluate substituent effects (e.g., chloro vs. methoxy groups) on target selectivity using molecular docking simulations .
- Meta-analysis : Aggregate data from patents and journals to identify consensus on primary mechanisms (e.g., membrane disruption vs. enzyme inhibition) .
Advanced: What computational methods predict physicochemical properties for formulation?
Q. Methodology :
- LogP calculation : Use ChemAxon or MOE software to estimate lipophilicity (e.g., predicted LogP ~2.1) for solubility profiling .
- pK determination : Employ MarvinSketch to identify basic amine groups (pK ~8.5) influencing pH-dependent solubility .
- Molecular dynamics : Simulate interactions with excipients (e.g., PEG 400) to optimize oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
